6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide
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Overview
Description
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a tetrahydropyran ring, a thiophene ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydropyran ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Attachment of the nicotinamide moiety: This step involves the coupling of the tetrahydropyran derivative with nicotinic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the thiophene ring: This can be done through a nucleophilic substitution reaction, where a thiophene derivative is introduced to the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the thiophene ring or the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydropyran and thiophene rings.
Reduction: Reduced forms of the nicotinamide moiety.
Substitution: Substituted derivatives with various functional groups attached to the thiophene or nicotinamide rings.
Scientific Research Applications
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, which lacks the tetrahydropyran and thiophene rings.
Thiophene derivatives: Compounds containing the thiophene ring but differing in other structural features.
Tetrahydropyran derivatives: Compounds with the tetrahydropyran ring but lacking the nicotinamide moiety.
Uniqueness
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide is unique due to its combination of structural elements, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-18(19-8-5-16-2-1-11-24-16)15-3-4-17(20-12-15)23-13-14-6-9-22-10-7-14/h1-4,11-12,14H,5-10,13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRZNQNVSYTTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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